![molecular formula C16H18N2O4 B2560051 Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate CAS No. 2361695-18-1](/img/structure/B2560051.png)
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate, also known as MPBC, is a synthetic compound that has gained attention in the scientific community due to its potential use in drug discovery and development. MPBC is a pyrrolidine derivative that has shown promising results in various studies related to the treatment of cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate is not fully understood. However, it has been suggested that it may act through multiple pathways. Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been linked to the induction of cell cycle arrest and apoptosis in cancer cells. Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. Activation of the Nrf2 pathway has been shown to protect neuronal cells against oxidative stress.
Biochemical and Physiological Effects
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, which leads to the induction of cell cycle arrest and apoptosis in cancer cells. Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has been shown to protect neuronal cells against oxidative stress and cell death.
実験室実験の利点と制限
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been shown to have a high potency against cancer cell lines, making it an attractive lead compound for drug discovery and development. However, there are also limitations to using Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate in lab experiments. It has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. In addition, the mechanism of action of Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate is not fully understood, which makes it difficult to optimize its activity and selectivity.
将来の方向性
There are several future directions for the study of Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate. One direction is to further study its anti-cancer activity in vivo, particularly in animal models of cancer. Another direction is to optimize the pharmacokinetic properties of Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate to improve its efficacy and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate and its potential targets. Finally, Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate can be used as a lead compound for the development of novel drugs that target cancer, inflammation, and neurological disorders.
合成法
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-aminobenzoic acid with 2-acetyl-1-pyrroline to form an intermediate, which is then reacted with methyl chloroformate to yield Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate. The final product is obtained after purification through column chromatography.
科学的研究の応用
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has shown potential as a lead compound in drug discovery and development. It has been studied extensively in vitro and in vivo for its anti-cancer, anti-inflammatory, and neuroprotective properties. Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has been shown to protect neuronal cells against oxidative stress and cell death.
特性
IUPAC Name |
methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-14(19)17-13-6-4-11(5-7-13)15(20)18-9-8-12(10-18)16(21)22-2/h3-7,12H,1,8-10H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNVZCNNBLTKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

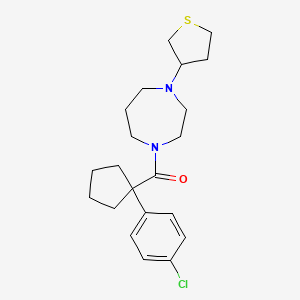
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2559972.png)
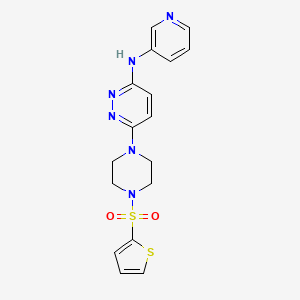
![N-[2-(4-fluorophenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2559974.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2559975.png)
![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2559976.png)
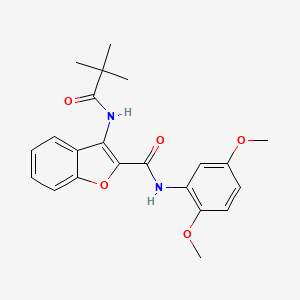
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2559978.png)

![[(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one](/img/structure/B2559981.png)
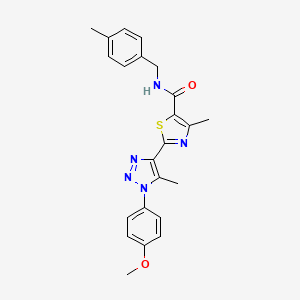
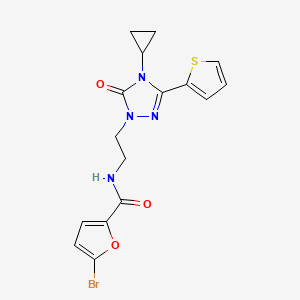
![Imidazo[1,2-b]pyridazine-3-sulfonyl fluoride](/img/structure/B2559987.png)
